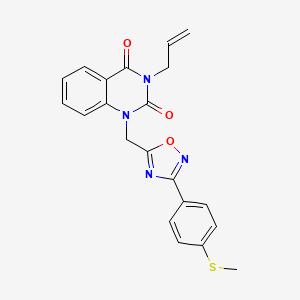

![molecular formula C23H24N6O B2856598 N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946218-70-8](/img/structure/B2856598.png)

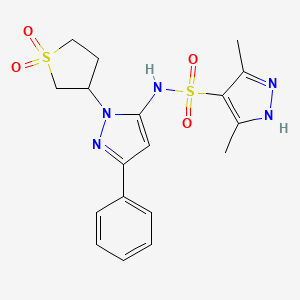

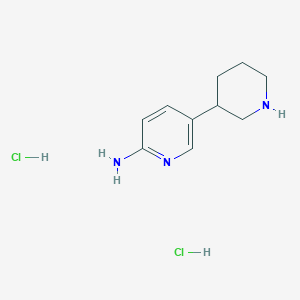

N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a derivative of 4,6-disubstituted pyrimidines. These compounds have been designed, synthesized, and evaluated as epidermal growth factor receptor (EGFR) inhibitors for non-small cell lung cancer (NSCLC) .

Molecular Structure Analysis

The molecular structure of these compounds is based on the core structure of 4,6-disubstituted pyrimidines . Further structural analysis can be found in various research articles .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary depending on the specific substituents used in their synthesis .Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

Research in the field of heterocyclic chemistry has led to the development of various methods for synthesizing pyrazolo[3,4-d]pyrimidine derivatives and exploring their chemical reactivity. For instance, studies have demonstrated the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines with antiviral activity, indicating their potential in retrovirus inhibition in cell culture (Hocková et al., 2003). Furthermore, the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides leading to pyrazolo[1,5-a]pyrimidine derivatives has been reported, showcasing a method to create compounds for cytotoxic activity evaluation against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Molecular Structure Analysis

The molecular and supramolecular structures of pyrazolo[3,4-d]pyrimidine derivatives have been investigated to understand their hydrogen-bonded chains and sheet formations. For example, studies on isostructural 5-methyl-2-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine and related compounds have shed light on their molecular linkages, which are crucial for understanding their chemical and physical properties (Portilla et al., 2005).

Biological Activity and Potential Applications

The exploration of biological activities and potential applications of pyrazolo[3,4-d]pyrimidine derivatives is a significant area of research. These compounds have been evaluated for their antimicrobial, anticancer, and anti-inflammatory properties. For instance, the synthesis and in vitro antibacterial evaluation of 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidines have demonstrated their potential as antibacterial agents against various pathogenic bacteria (Beyzaei et al., 2017). Similarly, the development of new antimicrobial additives based on pyrimidine derivatives for surface coating and printing ink paste indicates the versatility of these compounds in practical applications (El‐Wahab et al., 2015).

Mécanisme D'action

Target of Action

The primary target of N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

This compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, preventing the replication of DNA and the division of cells . This can lead to apoptosis, or programmed cell death, in tumor cells .

Result of Action

The result of the action of this compound is significant inhibition of the growth of certain cell lines . Most notably, it has been shown to have superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also has moderate activity against HepG-2 with an IC50 range of 48–90 nM .

Orientations Futures

The future directions for research on these compounds could involve further optimization of their synthesis, investigation of their mechanism of action, and evaluation of their therapeutic potential . The ultimate goal is to improve the properties of EGFR-TKIs while retaining their overall potency .

Propriétés

IUPAC Name |

6-N-cyclopentyl-4-N-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O/c1-30-19-13-11-17(12-14-19)25-21-20-15-24-29(18-9-3-2-4-10-18)22(20)28-23(27-21)26-16-7-5-6-8-16/h2-4,9-16H,5-8H2,1H3,(H2,25,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJZQTDCDMDBJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4CCCC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-ethoxyphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2856515.png)

![7,7-dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine](/img/structure/B2856525.png)